![molecular formula C20H18N4OS B2464478 N-(4-(3,4-二氢异喹啉-2(1H)-基)丁-2-炔-1-基)苯并[c][1,2,5]噻二唑-5-甲酰胺 CAS No. 1351633-27-6](/img/structure/B2464478.png)
N-(4-(3,4-二氢异喹啉-2(1H)-基)丁-2-炔-1-基)苯并[c][1,2,5]噻二唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic compound known for its unique structural properties and potential applications in various scientific fields. This compound, characterized by its intricate molecular arrangement, has garnered interest due to its chemical reactivity and potential for diverse applications.
科学研究应用
N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: : Acts as a precursor or intermediate in synthesizing other complex molecules.
Biology: : Used in studying enzyme-substrate interactions, especially those involving amide bonds.
Medicine: : Potential use in drug discovery for targeting specific biological pathways or molecular targets.
Industry: : Employed in developing new materials or as a part of advanced manufacturing processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves a multi-step process. The following are general steps in its synthesis:
Formation of the Isoquinoline Derivative
Starting with a suitable isoquinoline precursor, the compound undergoes various transformations, including hydrogenation and functional group modifications, to yield 3,4-dihydroisoquinolin-2(1H)-yl.
But-2-yn-1-yl Intermediate Preparation
Synthesis of the but-2-yn-1-yl moiety often involves alkylation or acetylation reactions. Key reagents may include acetylene derivatives and alkyl halides under basic or acidic conditions.
Coupling Reaction
The crucial step involves coupling the prepared isoquinoline and but-2-yn-1-yl intermediates. This is generally achieved through transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which employs palladium catalysts.
Formation of Benzo[c][1,2,5]thiadiazole Core
The thiadiazole moiety is typically introduced through cyclization reactions involving appropriate sulfur and nitrogen-containing reagents.
Final Amidation
The final step involves the amidation reaction, where the carboxylic acid derivative of benzo[c][1,2,5]thiadiazole is coupled with the previously synthesized intermediate, forming N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide.
Industrial Production Methods
While laboratory synthesis focuses on precise control of reaction conditions, industrial production scales up the process, emphasizing efficiency and yield. Key considerations in industrial production include:
Optimization of Catalysts: : Use of high-activity catalysts to speed up reactions.
Batch vs. Continuous Processing: : Choice between batch processing for flexibility and continuous processing for efficiency.
Purification Techniques: : Implementation of advanced purification methods such as chromatography and crystallization to ensure high purity of the final product.
化学反应分析
Types of Reactions
Oxidation
N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo oxidation reactions, where oxygen-containing reagents such as peroxides or oxo acids introduce oxygen atoms into the molecule.
Reduction
This compound can be reduced using hydride donors or hydrogenation catalysts, leading to the addition of hydrogen atoms and the conversion of alkyne or alkene groups to alkanes.
Substitution
Electrophilic or nucleophilic substitution reactions allow modification of the molecule by replacing functional groups with others, such as halogens or alkyl/aryl groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminum hydride, hydrogen gas with a palladium or nickel catalyst.
Substitution: : Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., ammonia, hydroxide ions).
Major Products
Oxidation: : Formation of oxygenated derivatives, such as alcohols, ketones, or acids.
Reduction: : Hydrogenated products, including alkanes.
Substitution: : Derivatives with modified functional groups.
作用机制
The mechanism by which N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects often involves binding to molecular targets such as enzymes or receptors. This binding can result in:
Inhibition or Activation of Enzymes: : Alters the rate of biochemical reactions.
Receptor Modulation: : Changes cellular signaling pathways.
Specific pathways involved might include those related to oxidative stress, signal transduction, or metabolic processes.
相似化合物的比较
Similar Compounds
N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide: : Similar structure but lacks the thiadiazole ring.
N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)butanamide: : Lacks both the alkyne group and the thiadiazole ring.
Benzo[c][1,2,5]thiadiazole-5-carboxamide: : Shares the thiadiazole core but has different side chains.
Unique Features
Conclusion
N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest in scientific research due to its unique structure and diverse applications. Its synthesis, chemical reactions, and mechanism of action offer valuable insights into various fields such as chemistry, biology, medicine, and industry. Understanding and exploring this compound further could lead to groundbreaking advancements and applications.
属性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c25-20(16-7-8-18-19(13-16)23-26-22-18)21-10-3-4-11-24-12-9-15-5-1-2-6-17(15)14-24/h1-2,5-8,13H,9-12,14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGMDZKMOSCQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
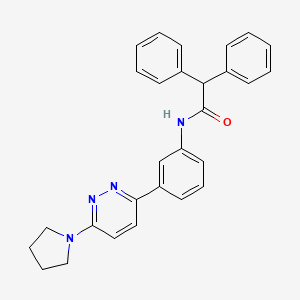
![4-tert-butyl-N-[4-(dimethylamino)but-2-yn-1-yl]benzamide](/img/structure/B2464396.png)
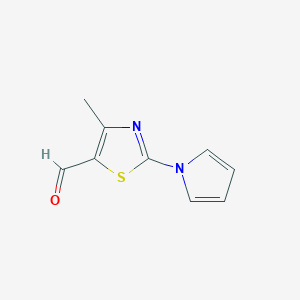
![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride](/img/structure/B2464398.png)

![7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2464402.png)
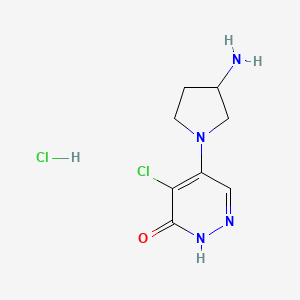
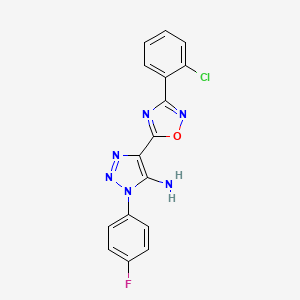
![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2464407.png)
![N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2464409.png)
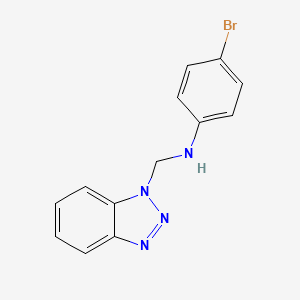

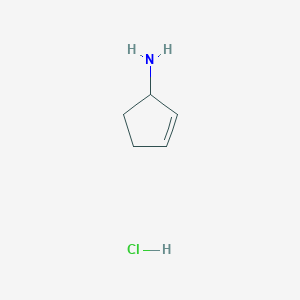
![ethyl (2Z)-3,4-dimethyl-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2464416.png)
